molecular formula C15H12N2OS2 B13723211 (5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13723211
M. Wt: 300.4 g/mol
InChI Key: KSKNANMBXPZWTL-FMIVXFBMSA-N
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Description

(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is an organic compound with a complex structure that includes a thienyl group, a phenyl group, and an imidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the imidazol-4-one ring can be reduced to form corresponding alcohols.

    Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The aromatic groups can participate in π-π stacking interactions, affecting the compound’s binding affinity to various receptors or enzymes.

Comparison with Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar coordination properties.

Uniqueness: (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of a thiol group, a thienyl group, and an imidazol-4-one core. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H12N2OS2

Molecular Weight

300.4 g/mol

IUPAC Name

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H12N2OS2/c1-10-7-8-20-13(10)9-12-14(18)17(15(19)16-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)/b12-9+

InChI Key

KSKNANMBXPZWTL-FMIVXFBMSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

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